2,5-dichloro-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a thiophene backbone substituted with two chlorine atoms at positions 2 and 3. The carboxamide group at position 3 is linked to a 1,3,4-oxadiazole ring, which itself is substituted with a 1,3-dimethyl-1H-pyrazol-5-yl moiety.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5O2S/c1-5-3-7(19(2)18-5)11-16-17-12(21-11)15-10(20)6-4-8(13)22-9(6)14/h3-4H,1-2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLRZAJJODVXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have anti-tubercular potential againstMycobacterium tuberculosis strain.
Mode of Action
It is known that similar compounds interact with their targets, leading to a disruption in the normal functioning of the pathogen, thereby exhibiting their anti-tubercular activity.
Biological Activity
2,5-Dichloro-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiophene ring, a dichloro substituent, and a pyrazole-based moiety that contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
1. Antimicrobial Activity
Research indicates that derivatives of the compound exhibit potent antimicrobial properties against a range of pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial efficacy .
- Biofilm Inhibition : The compound significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin .
2. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties:
- Cell Line Studies : In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation with an IC50 value ranging from 12.27 to 31.64 μM for DNA gyrase inhibition and 0.52 to 2.67 μM for dihydrofolate reductase (DHFR) inhibition .
3. Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored:
Study 1: Antimicrobial Evaluation
A study conducted by Mohamed et al. evaluated various derivatives including the target compound for their antimicrobial activities against multi-drug resistant (MDR) pathogens. The results showed significant antibacterial activity with low cytotoxicity profiles .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Candida albicans | 0.40 | 0.80 |
Study 2: Anticancer Activity
In a separate study focusing on anticancer properties, the compound was tested against different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.00 |
| MCF-7 | 20.00 |
| A549 | 18.00 |
These results indicate that the compound may be a promising candidate for further development in cancer therapy.
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of DNA gyrase and DHFR, crucial enzymes for bacterial DNA replication and folate metabolism in cancer cells.
- Interference with Biofilm Formation : The ability to disrupt biofilm formation suggests potential applications in treating chronic infections associated with biofilms.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Its structure suggests that it may possess biological activity against various diseases.
Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. Research has shown that compounds with similar structures exhibit cytotoxic effects on cancer cells through apoptosis induction mechanisms.
Antimicrobial Properties : The presence of the pyrazole and oxadiazole moieties in the structure suggests potential antimicrobial activity. Studies are ongoing to evaluate its efficacy against bacterial and fungal strains.
Agricultural Science
This compound has potential applications as a pesticide or herbicide due to its chemical stability and ability to interact with biological systems.
Pesticidal Activity : Research indicates that derivatives of thiophene compounds can act as effective pesticides. The incorporation of the pyrazole ring may enhance the bioactivity against specific pests.
Herbicidal Properties : The oxadiazole ring is known for its herbicidal activity. Therefore, this compound could be developed into a selective herbicide that targets specific weed species without harming crops.
Materials Science
The unique electronic properties of this compound make it suitable for applications in materials science.
Organic Electronics : The thiophene backbone is known for its conductive properties. This compound could be utilized in organic photovoltaic cells or organic light-emitting diodes (OLEDs).
Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
Case Studies
Several case studies have highlighted the applications of related compounds in various fields:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated that similar pyrazole derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. |
| Johnson et al. (2021) | Pesticidal Efficacy | Evaluated the effectiveness of thiophene-based compounds against aphids; found significant reduction in pest populations. |
| Lee et al. (2022) | Organic Electronics | Reported on the use of thiophene derivatives in OLEDs; achieved improved efficiency compared to traditional materials. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Compound 1 : N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide (CAS: 1171514-43-4)
- Molecular Formula : C₁₆H₁₀Cl₂N₄OS₂
- Molecular Weight : 409.3 g/mol
- Key Structural Differences :
- Replaces the oxadiazole ring in the target compound with a benzo[d]thiazole group.
- Retains the 2,5-dichlorothiophene-carboxamide core but modifies the pyrazole substituent (1,3-dimethyl vs. 1-(benzo[d]thiazol-2-yl)-3-methyl).
| Property | Target Compound | Compound 1 |
|---|---|---|
| Core Heterocycle | 1,3,4-Oxadiazole | Benzo[d]thiazole |
| Pyrazole Substituent | 1,3-Dimethyl | 1-(Benzo[d]thiazol-2-yl)-3-methyl |
| Molecular Weight | Not Provided | 409.3 g/mol |
| Electronic Effects | Oxadiazole (electron-withdrawing) | Benzothiazole (moderate electron-withdrawing) |
Research Implications: The replacement of oxadiazole with benzothiazole in Compound 1 likely alters electronic distribution, solubility, and binding affinity. Benzothiazoles are known for their role in fluorescence and antimicrobial activity, whereas oxadiazoles are often utilized for metabolic stability in drug design .
Compound 2 : Thiazol-5-ylmethyl derivatives (PF 43(1), 2017)
- Structural Features :
- Contains a thiazole ring substituted with hydroperoxy and methyl groups.
- Features a ureido linker and a hexane backbone, diverging significantly from the target compound’s architecture.
Comparison Highlights :
- Functional Groups : Compound 2 includes hydroperoxypropan-2-yl and ureido groups absent in the target compound.
- Bioactivity Context : Thiazole derivatives often exhibit antiviral or anticancer properties, but the hydroperoxy group in Compound 2 may confer oxidative instability compared to the oxadiazole-based target compound .
Key Research Findings and Trends
Heterocyclic Influence on Bioactivity :
- Oxadiazoles (target compound) are preferred for their metabolic stability and low toxicity, making them suitable for long-term therapeutic use.
- Benzothiazoles (Compound 1) may enhance π-π stacking interactions with biological targets but could introduce solubility challenges .
Synthetic Accessibility: Oxadiazole synthesis typically involves cyclization of hydrazides, whereas benzothiazoles require condensation of aminothiophenol derivatives, impacting scalability and cost .
Q & A
Q. What are the standard synthetic routes for preparing 2,5-dichloro-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide?
The compound is synthesized via multi-step heterocyclic condensation. A typical procedure involves:
Thiol activation : Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a dichlorothiophene-carboxamide derivative in DMF/K₂CO₃ at room temperature (RT) to form the oxadiazole-thioether intermediate .
Cyclization : Subsequent treatment with iodine and triethylamine in DMF promotes cyclization and sulfur elimination, yielding the final product .
Key parameters : Reaction time (1–3 min for cyclization), solvent polarity, and stoichiometric control to avoid side products.
Q. How can researchers purify and validate the compound’s purity?
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Mass spectrometry (HRMS) and elemental analysis (C, H, N) provide additional validation .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole methyl groups at δ 2.5–3.0 ppm, oxadiazole C=O at ~165 ppm) .
- FT-IR : Detect carbonyl (1680–1700 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches.
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between thiophene and oxadiazole rings) .
Q. What in vitro biological screening protocols are recommended?
- Antimicrobial assays : Use broth microdilution (MIC against S. aureus, E. coli) with 24–48 hr incubation .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses. Include positive controls (e.g., doxorubicin) and solvent blanks .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions during cyclization .
- Catalyst screening : Test Pd/C or CuI for cross-coupling steps.
- Reaction monitoring : Use TLC or in-situ IR to terminate reactions at 90% conversion.
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies may arise from:
Q. What computational methods aid in predicting bioactivity?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; PDB ID: 1M17). Focus on hydrogen bonding with oxadiazole and hydrophobic contacts with the dichlorothiophene moiety .
- QSAR models : Train models using logP, polar surface area, and H-bond donors/acceptors to prioritize derivatives .
Q. How does the compound degrade under varying pH and temperature?
- Stability studies : Incubate at pH 2–9 (37°C, 24 hr) and analyze via HPLC. Degradation peaks suggest hydrolysis of the oxadiazole ring at pH < 4 .
- Thermal analysis : TGA/DSC to determine melting points (~200–220°C) and decomposition thresholds .
Q. What strategies elucidate the mechanism of action in anticancer assays?
Q. How to address regioselectivity challenges in heterocyclic reactions?
- Directing groups : Introduce electron-withdrawing groups (e.g., Cl) on the thiophene ring to guide oxadiazole formation .
- Microwave-assisted synthesis : Enhance regioselectivity by reducing reaction time and side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
